Methyl 6-(azepan-1-yl)-2-methylnicotinate
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Overview
Description
Methyl 6-(azepan-1-yl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position of the nicotinate ring and an azepane ring attached to the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(azepan-1-yl)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with azepane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(azepan-1-yl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-(azepan-1-yl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 6-(azepan-1-yl)-2-methylnicotinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(azepan-1-yl)-5-methyl-6-(trifluoromethyl)pyridazine-4-carboxylate: Similar in structure but with different functional groups.
1-(Azepan-1-yl)dodecan-1-one: Another compound with an azepane ring but different core structure.
Uniqueness
Methyl 6-(azepan-1-yl)-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 6-(azepan-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
DAFRCBMPOJXDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)OC |
Origin of Product |
United States |
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